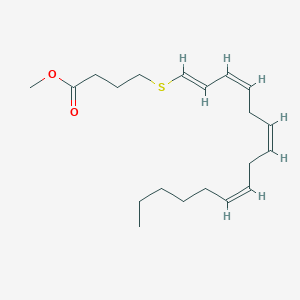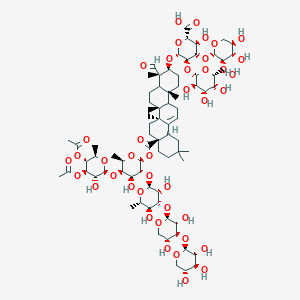
Silenorubicoside A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Silenorubicoside A involves the extraction of the compound from the roots of Silene rubicunda. The roots are typically dried and ground into a fine powder, which is then subjected to solvent extraction using methanol . The methanol extract is further purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) to isolate this compound .
Industrial Production Methods
The extraction and purification processes used in laboratory settings can be scaled up for industrial production, but this would require optimization of the extraction and purification steps to ensure high yield and purity of the compound .
化学反応の分析
Types of Reactions
Silenorubicoside A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are typically carried out under controlled conditions using specific reagents and catalysts.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
科学的研究の応用
作用機序
The mechanism of action of Silenorubicoside A involves its interaction with specific molecular targets and pathways in biological systems . As a triterpenoid saponin, it can interact with cell membranes, leading to changes in membrane permeability and signaling pathways . This interaction can result in various biological effects, such as anti-inflammatory and anticancer activities .
類似化合物との比較
Silenorubicoside A is part of a group of triterpenoid saponins isolated from Silene rubicunda, which also includes Silenorubicosides B, C, and D . These compounds share similar chemical structures but differ in their specific functional groups and biological activities . Compared to other triterpenoid saponins, this compound is unique due to its specific molecular structure and the presence of unique functional groups that contribute to its distinct biological activities .
List of Similar Compounds
- Silenorubicoside B
- Silenorubicoside C
- Silenorubicoside D
- Oleanane-type triterpenoid saponins
- Tirucallane-type triterpenoid saponins
特性
分子式 |
C79H122O41 |
|---|---|
分子量 |
1727.8 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8aS,12aS,14bR)-8a-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-4,5-diacetyloxy-3-hydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C79H122O41/c1-28-42(87)58(115-67-52(97)57(37(86)26-105-67)114-65-47(92)43(88)35(84)24-103-65)53(98)69(106-28)118-62-50(95)55(113-70-54(99)60(110-32(5)83)56(30(3)107-70)109-31(4)82)29(2)108-71(62)120-73(102)79-20-18-74(6,7)22-34(79)33-12-13-40-75(8)16-15-41(76(9,27-81)39(75)14-17-78(40,11)77(33,10)19-21-79)112-72-63(119-68-49(94)46(91)45(90)38(23-80)111-68)59(51(96)61(117-72)64(100)101)116-66-48(93)44(89)36(85)25-104-66/h12,27-30,34-63,65-72,80,84-99H,13-26H2,1-11H3,(H,100,101)/t28-,29+,30+,34-,35+,36+,37+,38+,39?,40?,41-,42-,43-,44-,45-,46-,47+,48+,49+,50-,51-,52+,53+,54+,55-,56+,57-,58+,59-,60+,61-,62+,63+,65-,66-,67-,68-,69-,70-,71-,72+,75-,76-,77+,78+,79-/m0/s1 |
InChIキー |
VRFIDKIGERKEBG-ISNZVDBWSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CCC6[C@]5(CCC7[C@@]6(CC[C@@H]([C@@]7(C)C=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C)OC(=O)C)OC(=O)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4)C)C)(C)C=O)OC8C(C(C(C(O8)C(=O)O)O)OC9C(C(C(CO9)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)C)OC1C(C(C(C(O1)C)OC(=O)C)OC(=O)C)O)O)O)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Benzyloxy)phenyl]-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089399.png)
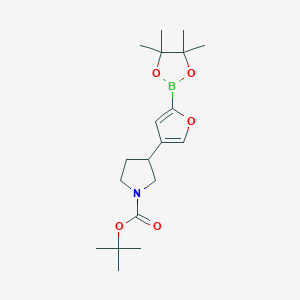
![5-(4-Tert-butylphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione](/img/structure/B14089429.png)

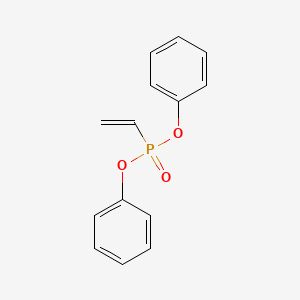
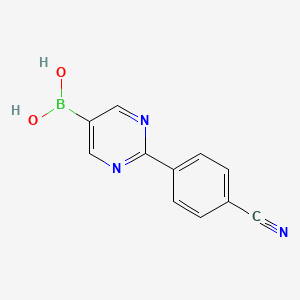
![1-Butyl-2-[2-[3-[2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B14089465.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089468.png)
![1-{3-[(2-Chlorobenzyl)oxy]phenyl}-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089473.png)
![5-[(4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B14089485.png)
![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089486.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14089490.png)
![4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089497.png)
